REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6](Cl)[N:5]=[C:4]([CH3:10])[C:3]=1[CH3:11].[H][H]>C(O)C.S(=O)(=O)(O)O.[Pd]>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH3:10])[C:3]=1[CH3:11]
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Name
|
|
Quantity
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200 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=NC(=C1C)Cl)C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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had been consumed
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Type
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CUSTOM
|
Details
|
After evaporation of alcohol and dilution with water and adjustment
|
Type
|
EXTRACTION
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Details
|
was extracted with toluene
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Type
|
EXTRACTION
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Details
|
extracted with toluene (3x100 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the toluene
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |